molecular formula C13H19NO2 B8649050 4-(2-(Hydroxymethyl)phenyl)-1-methylpiperidin-4-ol CAS No. 61600-09-7

4-(2-(Hydroxymethyl)phenyl)-1-methylpiperidin-4-ol

Cat. No.: B8649050
CAS No.: 61600-09-7
M. Wt: 221.29 g/mol
InChI Key: LQNFAGZUHQSKFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-(Hydroxymethyl)phenyl)-1-methylpiperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. This compound features a piperidine ring substituted with a hydroxymethyl group and a phenyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Hydroxymethyl)phenyl)-1-methylpiperidin-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-(hydroxymethyl)benzaldehyde with 1-methylpiperidine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Hydroxymethyl)phenyl)-1-methylpiperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form a corresponding alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents such as bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of 4-(2-carboxyphenyl)-1-methylpiperidin-4-ol.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

4-(2-(Hydroxymethyl)phenyl)-1-methylpiperidin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-(Hydroxymethyl)phenyl)-1-methylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group and the piperidine ring play crucial roles in its binding to target proteins and enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(Hydroxymethyl)phenyl)piperidine
  • 1-Methyl-4-(2-(hydroxymethyl)phenyl)piperidine

Uniqueness

4-(2-(Hydroxymethyl)phenyl)-1-methylpiperidin-4-ol is unique due to the presence of both a hydroxymethyl group and a phenyl group on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

61600-09-7

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

4-[2-(hydroxymethyl)phenyl]-1-methylpiperidin-4-ol

InChI

InChI=1S/C13H19NO2/c1-14-8-6-13(16,7-9-14)12-5-3-2-4-11(12)10-15/h2-5,15-16H,6-10H2,1H3

InChI Key

LQNFAGZUHQSKFT-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)(C2=CC=CC=C2CO)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5.8 g. of 1'-benzyl-1,3-dihydrospiro[isobenzofuran-1,4'-piperidine]-3-one, 40 ml. of benzene, and 2.5 ml. of ethyl chloroformate is heated under reflux for 18 hours and concentrated to a solid. Recrystallization from benzene-cyclohexane provides colorless crystals, m.p. 150°-151°, of 1,3-dihydro-1'-ethoxycarbonylspiro[isobenzofuran-1,4'-piperidine]-3-one. Reduction with lithium aluminum hydride by the method described in Example 16b provides 4-hydroxy-4-(α-hydroxy2-tolyl)-1-methylpiperidine, m.p. 118°-119°.
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